![molecular formula C9H9NO2 B122357 5-Methoxy-3-methylbenzo[d]isoxazole CAS No. 145508-90-3](/img/structure/B122357.png)
5-Methoxy-3-methylbenzo[d]isoxazole
Description
5-Methoxy-3-methylbenzo[d]isoxazole is a benzisoxazole derivative characterized by a fused benzene and isoxazole ring system. Key structural features include a methoxy (-OCH₃) group at the 5-position and a methyl (-CH₃) group at the 3-position of the isoxazole ring. This compound exhibits a molecular weight of 164.08 g/mol (calculated from [M+H]+ ion in mass spectrometry) and a melting point of 28–29°C . Its synthesis via o-hydroxyaryl ketoximes yields a high purity product (91% yield) with confirmed structure through ¹H NMR, ¹³C NMR, and MS data .
Benzisoxazole derivatives are pharmacologically significant due to their aromatic stability and reactive sites, enabling diverse functionalization . Substitutions on the isoxazole ring, such as methoxy and methyl groups, influence physicochemical properties and bioactivity .
Properties
IUPAC Name |
5-methoxy-3-methyl-1,2-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-8-5-7(11-2)3-4-9(8)12-10-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVWRMVSDDIOCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methoxy-3-methylbenzo[d]isoxazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by recent research findings.
Chemical Structure and Synthesis
This compound has a unique molecular structure characterized by a benzo[d]isoxazole core with methoxy and methyl substituents. The synthesis typically involves cyclization reactions starting from o-aminophenol derivatives, followed by various modifications to introduce the methoxy and methyl groups.
Biological Activity Overview
Recent studies have highlighted several biological activities of this compound, including:
- Anticancer Activity : The compound has shown significant antiproliferative effects against various cancer cell lines.
- Antioxidant Properties : It exhibits antioxidative activity, potentially protecting cells from oxidative stress.
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, which may have implications for neurodegenerative diseases.
Anticancer Activity
A notable study evaluated the antiproliferative effects of this compound against several cancer cell lines. The results are summarized in Table 1.
The compound demonstrated selective toxicity towards MCF-7 cells, indicating its potential as an anticancer agent.
Antioxidant Activity
The antioxidant capacity of this compound was assessed using various assays. It showed improved antioxidative activity compared to standard antioxidants like BHT (butylated hydroxytoluene). This suggests that the compound could be beneficial in reducing oxidative stress-related damage in cells.
Enzyme Inhibition Studies
In enzyme inhibition studies, this compound was tested for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The findings are presented in Table 2.
Enzyme | IC50 (µM) | Selectivity |
---|---|---|
Acetylcholinesterase | 29.46 | High |
Butyrylcholinesterase | Not significant | Low |
These results indicate that the compound has a significant inhibitory effect on AChE, which is relevant for Alzheimer's disease treatment strategies.
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as receptors or enzymes. For instance, its role as an AChE inhibitor suggests potential pathways involving neurotransmitter modulation.
Case Studies
Case Study 1 : A study involving the administration of the compound to cancer cell lines demonstrated a dose-dependent reduction in cell viability, with notable effects seen at concentrations as low as 1.2 µM against MCF-7 cells. This indicates a promising therapeutic window for further development.
Case Study 2 : In neuroprotective assays, the compound exhibited significant neuroprotective effects in vitro, supporting its potential application in treating neurodegenerative diseases by mitigating oxidative stress and enhancing cholinergic transmission.
Scientific Research Applications
Anticancer Activity
Research indicates that 5-methoxy-3-methylbenzo[d]isoxazole and its derivatives demonstrate significant anticancer properties. Various studies have synthesized isoxazole derivatives and evaluated their efficacy against different cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of specific pathways such as COX-1 and COX-2, which are implicated in tumor progression. For example, compounds derived from isoxazole structures have shown selective inhibition of COX enzymes, which can lead to reduced tumor growth and metastasis .
-
Case Studies :
- Compound Efficacy : A study highlighted that certain isoxazole derivatives exhibited IC50 values as low as 0.04 µM against various cancer cell lines, demonstrating potent cytotoxic effects .
- Targeted Therapy : Research has shown that modifications to the isoxazole ring can enhance selectivity towards specific cancer types, such as breast and colon cancers, with some derivatives showing higher efficacy than traditional chemotherapeutics .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial effects against bacterial and fungal pathogens.
- Bacterial Activity : Studies have demonstrated that isoxazole derivatives possess significant antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa. The structure-activity relationship (SAR) studies suggest that specific substitutions on the isoxazole ring can enhance antibacterial potency .
- Fungal Activity : The compound has shown effectiveness against fungi such as Candida albicans, indicating its potential use in treating fungal infections. The minimal inhibitory concentration (MIC) values for these compounds are notably low, suggesting strong antifungal properties .
Neuroprotective Effects
Emerging research indicates that this compound may offer neuroprotective benefits.
- Mechanisms of Neuroprotection : Isoxazoles have been studied for their ability to modulate neuroinflammatory pathways and inhibit neurodegenerative processes. They may exert protective effects against conditions like Alzheimer's disease by reducing oxidative stress and inflammation .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions starting from simple aromatic compounds. Various synthetic routes have been explored to optimize yield and purity while allowing for structural modifications that enhance biological activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights structural differences between 5-Methoxy-3-methylbenzo[d]isoxazole and related compounds:
Key Observations :
- Substituent Effects: The methoxy group in this compound enhances lipophilicity compared to amino-substituted analogs (e.g., 5-Methylbenzo[d]isoxazol-3-amine) . Trifluoromethyl (-CF₃) substitution (as in 3-(Trifluoromethyl)-5-isoxazolamine) increases electronegativity and metabolic stability compared to methyl groups .
Physicochemical Properties
Key Observations :
- Melting Points: The low melting point of this compound (28–29°C) contrasts sharply with fused-ring derivatives (e.g., xanthenone analogs at 210–242°C), likely due to reduced molecular packing efficiency in the former .
- Lipophilicity : The methyl and methoxy groups in this compound contribute to moderate lipophilicity (LogP ~2.1), balancing membrane permeability and solubility .
Preparation Methods
Cyclization via Hydroxylamine-Mediated Oxime Formation
A cornerstone of isoxazole synthesis involves the reaction of β-diketones or β-ketonitriles with hydroxylamine to form oxime intermediates, which subsequently undergo cyclization under alkaline conditions. For benzo[d]isoxazole derivatives, this strategy can be adapted by employing ortho-substituted aromatic precursors. For example, a methoxy- and methyl-substituted benzaldehyde derivative could react with acetonitrile under basic conditions to form a β-ketonitrile intermediate, followed by hydroxylamine treatment to induce ring closure.
Key Parameters :
-
Hydroxylamine Concentration : Optimal yields (78–80%) are achieved with 2.2–4 equivalents of hydroxylamine hydrochloride relative to the precursor.
-
Alkaline Conditions : Potassium carbonate (2.2–4 equivalents) facilitates deprotonation and cyclization, with tetrahydrofuran or ethylene glycol dimethyl ether as preferred solvents.
Classical Synthetic Approaches
Condensation and Cyclization of Aromatic Precursors
Traditional routes to benzoisoxazoles often begin with substituted o-nitrophenol derivatives, which undergo reductive cyclization. However, modern methods favor direct cyclization of β-ketonitriles or hydrazones to avoid toxic intermediates like chloroform. For 5-Methoxy-3-methylbenzo[d]isoxazole, a plausible pathway involves:
-
Formation of Acetylacetonitrile Analog : Reacting 3-methoxy-5-methylbenzaldehyde with acetonitrile in the presence of NaH or n-BuLi to generate a benzoylacetonitrile intermediate.
-
Hydrazone Formation : Treating the intermediate with p-toluenesulfonyl hydrazide in methanol or ethanol to yield a crystalline hydrazone.
-
Ring Closure : Heating the hydrazone with hydroxylamine hydrochloride and potassium carbonate in tetrahydrofuran at 65–90°C to produce the target compound.
Yield Optimization :
-
Solvent choice significantly impacts purity and yield. Polar aprotic solvents like tetrahydrofuran enhance reaction homogeneity, achieving yields up to 80%.
-
Example conditions from analogous syntheses:
Step Solvent Temperature (°C) Yield (%) Purity (HPLC) Hydrazone Formation Methanol Reflux 88–90 99% Ring Closure Tetrahydrofuran 65–85 78–80 98.7–98.8%
Advanced Methodologies and Catalytic Innovations
Metal-Free Cyclization Strategies
Recent advances emphasize reducing reliance on toxic solvents and strong bases. For instance, the use of water as a co-solvent during hydrazone formation (as seen in CN103772308A) minimizes organic waste. Applying this to benzo[d]isoxazole synthesis could involve:
Solvent Effects on Regioselectivity
The choice of solvent critically influences reaction kinetics and product distribution. Data from isoxazole syntheses reveal:
-
Tetrahydrofuran (THF) : Enhances ring-closure efficiency due to its high polarity and ability to stabilize transition states.
-
Ethylene Glycol Dimethyl Ether : Offers superior thermal stability for high-temperature reactions (up to 85°C).
Industrial-Scale Production Considerations
Process Intensification and Waste Reduction
Large-scale manufacturing of this compound must address:
-
Solvent Recovery : Implementing distillation systems to reclaim tetrahydrofuran and methanol, reducing operational costs.
-
Byproduct Management : Avoiding halogenated solvents (e.g., chloroform) in favor of recyclable alternatives like 2-methyltetrahydrofuran.
Economic and Environmental Metrics :
Parameter | Traditional Method | Improved Method |
---|---|---|
Solvent Usage | 600 mL/g product | 360 mL/g product |
Yield | 67% | 78–80% |
Waste Generation | High (emulsification) | Low (non-halogenated solvents) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Methoxy-3-methylbenzo[d]isoxazole, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via cycloaddition reactions using nitrile oxides and alkynes under hypervalent iodine catalysis. Key factors include temperature control (60–80°C), solvent selection (e.g., dichloromethane or toluene), and stoichiometric ratios of precursors. Post-synthesis purification via column chromatography with hexane/ethyl acetate gradients improves purity .
- Data : Evidence from substituted isoxazole syntheses shows yields ranging from 65% to 85% under optimized conditions, with purity >95% confirmed by HPLC and NMR .
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and torsional conformations. For example, the isoxazole ring’s syn-clinal conformation relative to substituents (e.g., phenyl groups) is confirmed via torsion angles (e.g., −54.4° for C1–C6–C7–N8) .
- Data : Bond lengths (e.g., C–O = 1.36 Å, C–N = 1.28 Å) and π–π stacking interactions (3.96 Å slippage) stabilize crystal structures .
Q. Which computational methods (DFT, MP2) are reliable for predicting electronic properties of isoxazole derivatives?
- Methodology : Hybrid functionals like B3LYP (incorporating exact exchange terms) achieve <2.4 kcal/mol deviation in thermochemical accuracy for heterocycles. Basis sets such as 6-311++G(d,p) are recommended for geometry optimization and electron density analysis .
- Data : DFT studies on isoxazole photodissociation reveal bond cleavage pathways (e.g., C–O vs. C–N rupture) with activation energies correlating to experimental observations .
Advanced Research Questions
Q. How do competing reaction mechanisms (e.g., [3+2] cycloaddition vs. Schiff base formation) affect the regioselectivity of isoxazole synthesis?
- Methodology : Kinetic studies using time-resolved NMR or IR spectroscopy can track intermediate formation. For example, nitroacetate intermediates favor dinitroglutarate pathways under basic conditions, while Schiff bases dominate in acidic media .
- Contradiction Analysis : Discrepancies in regioselectivity (e.g., 3,5-dicarboxylate vs. N-oxide derivatives) arise from solvent polarity and catalyst choice, requiring multivariate optimization .
Q. What strategies resolve contradictions between experimental and computational data in photodissociation studies of this compound?
- Methodology : Combine PEPIPICO (photoelectron photoion coincidence) experiments with high-level MP2 calculations to map fragmentation pathways. Discrepancies often stem from overlooked non-adiabatic transitions or solvent effects in simulations .
- Data : Gas-phase studies show dominant C–O bond cleavage (70% yield), whereas solvent-phase simulations predict C–N cleavage due to stabilization of charged intermediates .
Q. How do substituent effects (e.g., methoxy vs. methyl groups) modulate the biological activity of isoxazole derivatives?
- Methodology : Structure-activity relationship (SAR) studies using in vitro assays (e.g., antifungal or antitumor screens) paired with Hammett σ constants quantify electronic contributions. For example, methoxy groups enhance antifungal activity (IC50 = 2.1 μM) compared to methyl substituents (IC50 = 5.8 μM) .
- Data : Crystallographic analysis reveals that methoxy groups increase planarity, improving binding to cytochrome P450 enzymes .
Experimental Design & Safety
Q. What safety protocols are critical for handling this compound derivatives in air-sensitive reactions?
- Methodology : Use inert atmosphere gloveboxes for moisture-sensitive steps. Personal protective equipment (PPE) must include P95 respirators for dust control and nitrile gloves to prevent dermal exposure. Waste disposal requires neutralization with 10% acetic acid before incineration .
- Data : Acute toxicity (LD50 oral, rat = 320 mg/kg) mandates fume hood use during synthesis .
Q. How can researchers validate the purity of this compound batches for pharmacological assays?
- Methodology : Combine HPLC (C18 column, acetonitrile/water gradient) with HRMS (ESI+ mode) to detect impurities <0.1%. NMR (¹H/¹³C) confirms regiochemistry and absence of byproducts like uncyclized intermediates .
Tables
Property | Experimental Value | Computational (B3LYP/6-311++G(d,p)) | Reference |
---|---|---|---|
Bond Length (C–O, Å) | 1.36 | 1.34 | |
Activation Energy (kcal/mol) | 25.3 (C–O cleavage) | 24.8 | |
LogP (Octanol-Water) | 2.1 | 2.3 |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.